molecular formula C21H22O4 B284011 3-benzyl-7,8-diethoxy-4-methyl-2H-chromen-2-one

3-benzyl-7,8-diethoxy-4-methyl-2H-chromen-2-one

Cat. No.: B284011
M. Wt: 338.4 g/mol
InChI Key: CVPNYVYWCJFTQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-benzyl-7,8-diethoxy-4-methyl-2H-chromen-2-one, also known as bergamottin, is a natural furanocoumarin compound found in grapefruit juice and some other citrus fruits. It has been extensively studied for its potential therapeutic applications due to its unique chemical structure and biological properties.

Mechanism of Action

Bergamottin exerts its biological effects by inhibiting the activity of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs and toxins in the liver. This inhibition can lead to increased bioavailability and efficacy of certain drugs, as well as decreased toxicity of certain toxins. Bergamottin also exhibits anti-cancer effects by inducing apoptosis and inhibiting cell proliferation in cancer cells.
Biochemical and physiological effects:
Bergamottin has been found to affect various biochemical and physiological processes in the body, including lipid metabolism, glucose metabolism, and immune function. It has been shown to decrease serum cholesterol levels and improve insulin sensitivity in animal models. It also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

Bergamottin has several advantages for use in lab experiments, including its relatively low cost, availability in natural sources, and wide range of biological activities. However, its potential interactions with other drugs and variability in concentration in natural sources can be limitations for its use in certain experiments.

Future Directions

There are several potential future directions for research on 3-benzyl-7,8-diethoxy-4-methyl-2H-chromen-2-one, including its use as a drug delivery enhancer, adjuvant therapy for cancer treatment, and treatment for metabolic disorders such as diabetes and obesity. Further studies are needed to fully understand its mechanisms of action and potential interactions with other drugs.

Synthesis Methods

Bergamottin can be synthesized by various methods, including extraction from natural sources, chemical synthesis, and biotransformation. The most common method of extraction is from grapefruit juice, which contains a high concentration of 3-benzyl-7,8-diethoxy-4-methyl-2H-chromen-2-one. Chemical synthesis involves the reaction of coumarin with benzyl chloride and ethyl bromoacetate, followed by methylation and dehydration. Biotransformation involves the use of microorganisms to convert precursor compounds into this compound.

Scientific Research Applications

Bergamottin has been found to exhibit a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, anti-microbial, anti-fungal, and anti-viral effects. It has also been shown to enhance the bioavailability and efficacy of certain drugs by inhibiting the activity of cytochrome P450 enzymes in the liver. This has led to its potential use as a drug delivery enhancer and adjuvant therapy.

Properties

Molecular Formula

C21H22O4

Molecular Weight

338.4 g/mol

IUPAC Name

3-benzyl-7,8-diethoxy-4-methylchromen-2-one

InChI

InChI=1S/C21H22O4/c1-4-23-18-12-11-16-14(3)17(13-15-9-7-6-8-10-15)21(22)25-19(16)20(18)24-5-2/h6-12H,4-5,13H2,1-3H3

InChI Key

CVPNYVYWCJFTQZ-UHFFFAOYSA-N

SMILES

CCOC1=C(C2=C(C=C1)C(=C(C(=O)O2)CC3=CC=CC=C3)C)OCC

Canonical SMILES

CCOC1=C(C2=C(C=C1)C(=C(C(=O)O2)CC3=CC=CC=C3)C)OCC

Origin of Product

United States

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